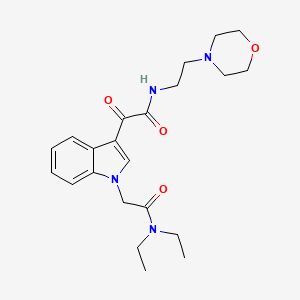

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide

Description

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide (molecular formula: C₁₆H₁₉N₃O₃; molecular weight: 301.35 g/mol) features a central indole scaffold substituted at the 1-position with a diethylamino-oxoethyl group and at the 3-position with a 2-oxoacetamide moiety linked to a morpholinoethyl amine (Figure 1). This structure combines electron-rich heterocycles (indole and morpholine) with polar functional groups (amide, ketone), which may enhance solubility and target binding .

Reaction of indole precursors with oxalyl chloride to form 2-oxoacetyl chloride intermediates.

Coupling with substituted amines under mild conditions (e.g., toluene, 60°C) .

Properties

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-morpholin-4-ylethyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4/c1-3-25(4-2)20(27)16-26-15-18(17-7-5-6-8-19(17)26)21(28)22(29)23-9-10-24-11-13-30-14-12-24/h5-8,15H,3-4,9-14,16H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXUHCYNZJGYRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1H-Indole-3-Carbaldehyde

The indole nucleus is typically synthesized via the Fischer indole synthesis , cyclizing phenylhydrazines with ketones or aldehydes under acidic conditions. For example:

- Phenylhydrazine reacts with pyruvic acid in the presence of HCl to yield 1H-indole-3-carboxylic acid .

- Subsequent reduction with LiAlH₄ converts the carboxylic acid to 1H-indole-3-methanol , which is oxidized to 1H-indole-3-carbaldehyde using MnO₂.

This aldehyde serves as the electrophilic site for subsequent Knoevenagel condensations or Michael additions.

Introduction of the Diethylamino Acetamide Side Chain

Alkylation of the Indole Nitrogen

The indole nitrogen at position 1 is alkylated with 2-chloro-N,N-diethylacetamide under basic conditions:

- 1H-indole-3-carbaldehyde is treated with NaH in DMF to deprotonate the N–H group.

- 2-Chloro-N,N-diethylacetamide is added dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.

- The product, 1-(2-(diethylamino)-2-oxoethyl)-1H-indole-3-carbaldehyde , is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Optimization :

- Excess base (e.g., K₂CO₃) improves alkylation efficiency.

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Synthesis of the N-(2-Morpholinoethyl)-2-Oxoacetamide Moiety

Preparation of 2-Oxoacetic Acid

2-Oxoacetic acid is generated in situ by hydrolyzing 2,2,6-trimethyl-1,3-dioxin-4-one with aqueous HCl:

Coupling with 2-Morpholinoethylamine

The acid is coupled with 2-morpholinoethylamine using EDCl/HOBt:

- 2-Oxoacetic acid (1.0 equiv), 2-morpholinoethylamine (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are stirred in DCM at 0°C.

- The reaction progresses to completion in 4 hours, yielding N-(2-morpholinoethyl)-2-oxoacetamide after aqueous workup.

Final Assembly via Condensation Reaction

Knoevenagel Condensation

The aldehyde intermediate (1-(2-(diethylamino)-2-oxoethyl)-1H-indole-3-carbaldehyde ) undergoes condensation with N-(2-morpholinoethyl)-2-oxoacetamide :

- A mixture of the aldehyde (1.0 equiv), acetamide (1.2 equiv), and piperidine (0.1 equiv) in ethanol is refluxed for 6 hours.

- The α,β-unsaturated ketone product precipitates upon cooling and is recrystallized from ethanol/water.

Yield : 68–72% after purification.

Purity : >98% (HPLC, C18 column, acetonitrile/water 70:30).

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the condensation step:

Solid-Phase Synthesis

Immobilizing the indole core on Wang resin enables stepwise functionalization:

- 1H-Indole-3-carboxylic acid is loaded onto the resin via ester linkage.

- Sequential alkylation and amidation steps are performed, followed by cleavage with TFA/water.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent-Driven Activity: Adamantane derivatives (e.g., 5r) demonstrate strong anticancer activity due to adamantane’s lipophilicity, enhancing membrane permeability and target engagement (e.g., PARP cleavage) . Antimicrobial analogs (e.g., Compound 1, 8,9-dihydrocoscinamide B) often incorporate hydrophobic or aromatic substituents (e.g., naphthyl, nitrophenyl) for membrane disruption .

Mechanistic Diversity :

- D-24851 targets microtubules without overlapping binding sites with vincristine or paclitaxel, circumventing multidrug resistance .

- 5r activates caspase-8, indicating extrinsic apoptosis pathways, unlike caspase-9-mediated intrinsic pathways .

Molecular Weight and Drug-Likeness :

- The target compound (301.35 g/mol) falls within Lipinski’s rule of five, favoring oral bioavailability.

- Larger analogs (e.g., adamantane derivatives ~480 g/mol) may face pharmacokinetic challenges despite potent activity.

Biological Activity

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes an indole moiety and various functional groups that may influence its interaction with biological targets.

The molecular formula of the compound is with a molecular weight of 449.5 g/mol. Its structure is pivotal for its biological activity, as the arrangement and types of substituents can affect how it interacts with enzymes and receptors in the body.

| Property | Value |

|---|---|

| Molecular Formula | C25H27N3O5 |

| Molecular Weight | 449.5 g/mol |

| CAS Number | 893985-43-8 |

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The diethylamino and morpholino groups may enhance the lipophilicity and bioavailability of the compound, allowing it to penetrate cell membranes more effectively.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, similar compounds have shown IC50 values ranging from 10 nM to over 50 µM against human cancer cells, suggesting potent activity against malignancies like HepG2 (liver cancer) and A549 (lung cancer) cells .

- Antimicrobial Properties : Some studies suggest that indole derivatives possess antimicrobial activity, potentially inhibiting bacterial growth through mechanisms involving cell wall synthesis disruption or interference with nucleic acid synthesis.

Case Studies

-

Indole Derivatives in Cancer Treatment :

A study published in the Asian Journal of Pharmaceutical Research demonstrated that certain indole derivatives exhibited strong cytotoxic effects on HepG2 cells with IC50 values around 10.56 µM. These findings suggest that the structural features of indole compounds are critical for their anticancer properties . -

Microtubule Destabilization :

Another investigation focused on indolylglyoxylamide derivatives revealed their ability to destabilize microtubules, a crucial component of the cytoskeleton involved in cell division. This destabilization can lead to apoptosis in rapidly dividing cancer cells, offering a potential therapeutic pathway.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.